Cas no 30786-49-3 (2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol)

2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol structure
30786-49-3 structure
Product Name:2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol
CAS No:30786-49-3
MF:C33H34N6O2
MW:546.662066936493
CID:2664336
Update Time:2023-08-06

2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,2'-methylenebis[4-tert-butyl-6-(2h-benzotriazol-2-yl)phenol]
    • 2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphe
    • 2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol
    • Inchi: 1S/C33H34N6O2/c1-32(2,3)22-16-20(30(40)28(18-22)38-34-24-11-7-8-12-25(24)35-38)15-21-17-23(33(4,5)6)19-29(31(21)41)39-36-26-13-9-10-14-27(26)37-39/h7-14,16-19,40-41H,15H2,1-6H3
    • InChI Key: NRWJQQOMIIBIST-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1CC1=C(C(=CC(=C1)C(C)(C)C)N1N=C2C=CC=CC2=N1)O)C(C)(C)C)N1N=C2C=CC=CC2=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 6
  • Complexity: 792
  • Topological Polar Surface Area: 102

2-(Benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-5-tert-butyl-2-hydroxyphenyl]methyl]-4-tert-butylphenol Related Literature

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